molecular formula C11H19BrO2 B13302171 3-[(2-Bromocyclooctyl)oxy]oxetane

3-[(2-Bromocyclooctyl)oxy]oxetane

Cat. No.: B13302171
M. Wt: 263.17 g/mol
InChI Key: GAVUMONZWGSSJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromocyclooctyl)oxy]oxetane (CAS 1600841-80-2) is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol. It serves as a versatile building block in organic synthesis and drug discovery research. The structure of this compound combines an oxetane ring, a privileged scaffold in medicinal chemistry, with a brominated cyclooctyl group . The oxetane motif is of significant interest in drug design due to its compact, polar nature, which can improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability . Incorporation of oxetane rings is a established strategy to optimize potency and target selectivity in the development of bioactive molecules for various diseases . The reactive bromine atom on the cyclooctane ring provides a handle for further synthetic elaboration via various cross-coupling and substitution reactions, enabling researchers to explore novel chemical space. This makes 3-[(2-Bromocyclooctyl)oxy]oxetane a valuable intermediate for constructing more complex molecules, particularly in the synthesis of potential therapeutics. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-(2-bromocyclooctyl)oxyoxetane

InChI

InChI=1S/C11H19BrO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2

InChI Key

GAVUMONZWGSSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2COC2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene . This reaction forms the oxetane ring by creating both C-C and C-O bonds.

Another approach involves the intramolecular cyclization of suitable precursors. For example, the electrophilic halocyclization of alcohols can be used to form the oxetane ring . This method involves the use of halogenating agents under controlled conditions to achieve the desired cyclization.

Industrial Production Methods

Industrial production of 3-[(2-Bromocyclooctyl)oxy]oxetane may involve optimized versions of the aforementioned synthetic routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow reactors for the Paternò-Büchi reaction or scalable halocyclization processes. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the cyclooctyl group serves as a potential site for nucleophilic substitution. Bulky cyclooctyl substituents may favor S<sub>N</sub>1 mechanisms under acidic or polar protic conditions, while steric hindrance could slow S<sub>N</sub>2 pathways.

Reaction TypeConditionsProductKey Findings
Azide SubstitutionNaN<sub>3</sub>, DMF, 60°C3-[(2-Azidocyclooctyl)oxy]oxetaneSimilar azide substitutions on bromocycloalkanes proceed efficiently (e.g., bis(oxirane) reactions with NaN<sub>3</sub> yield bicyclic products) .
HydrolysisH<sub>2</sub>O, AgNO<sub>3</sub>3-[(2-Hydroxycyclooctyl)oxy]oxetaneSilver-assisted hydrolysis of bromides is common, though oxetane stability under acidic conditions must be monitored .

Oxetane Ring-Opening Reactions

The oxetane ring’s moderate ring strain (compared to smaller ethers like epoxides) allows selective ring-opening under controlled conditions.

Acid-Catalyzed Ring-Opening

Protonation of the oxetane oxygen facilitates nucleophilic attack. For example:

  • With H<sub>2</sub>O : Forms a diol derivative via cleavage of the C–O bond.

  • With Alcohols : Produces ether-linked products (e.g., methanol yields methoxy-substituted derivatives) .

Nucleophilic Ring-Opening

Strong nucleophiles (e.g., Grignard reagents) attack the less hindered carbon adjacent to the oxygen:
Oxetane+RMgXR-CH2O(cyclooctyl)\text{Oxetane} + \text{RMgX} \rightarrow \text{R-CH}_2-\text{O}-(\text{cyclooctyl})
This reactivity is leveraged in medicinal chemistry to introduce alkyl chains while preserving stereochemistry .

Cross-Coupling Reactions

The bromine atom enables participation in transition metal-catalyzed couplings :

ReactionCatalyst SystemProductNotes
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Biaryl-substituted oxetaneRequires arylboronic acids; steric bulk may limit yields .
Heck ReactionPd(OAc)<sub>2</sub>, PPh<sub>3</sub>Alkenylated oxetaneLimited by oxetane thermal stability .

Elimination and Rearrangement Pathways

  • Dehydrohalogenation : Under basic conditions (e.g., KOtBu), the bromide may eliminate to form a cyclooctene derivative, releasing HBr .

  • Thermal Rearrangement : Heating could induce cyclooctyl ring puckering, altering steric interactions with the oxetane moiety .

Stability and Functionalization

  • Oxidative Stability : The oxetane ring resists oxidation better than epoxides, making it suitable for late-stage functionalization .

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces alkene byproducts without opening the oxetane ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-[(2-Bromocyclooctyl)oxy]oxetane with structurally related oxetane derivatives:

Compound Name Molecular Formula Molecular Weight logD (pH 7.4) Stability (pH 1–10) Key Features Reference ID
3-[(2-Bromocyclooctyl)oxy]oxetane C₁₁H₁₉BrO₂ 283.18 (calc.) ~3.5–4.0* High (3,3-disubstituted) Bromocyclooctyl enhances lipophilicity [6, 11]
3-(4-Bromophenyl)-3-methyloxetane C₁₀H₁₁BrO 227.10 3.1–3.8 Stable at pH 1–10 Aromatic bromine for π-π interactions [12, 17]
3-[(4-Methoxy-2-nitrobenzyl)oxy]oxetane C₁₁H₁₃NO₅ 239.23 2.2–2.8 Moderate Nitro group introduces polarity [2, 9]
3-Bromomethyl-3-methyloxetane C₅H₉BrO 165.03 1.7–2.3 High Compact, achiral scaffold [10, 15]

*Estimated based on logD trends for 3,3-disubstituted oxetanes .

Key Observations:

  • Stability: 3,3-Disubstituted oxetanes (e.g., 3-[(2-Bromocyclooctyl)oxy]oxetane) exhibit superior chemical stability across pH 1–10 compared to mono-substituted analogs, attributed to reduced ring strain and steric protection of the ether oxygen .
  • Lipophilicity : The bromocyclooctyl group increases logD compared to smaller substituents (e.g., methyl or methoxy), aligning with trends observed in 3,3-diaryloxetanes (logD 1.7–5.1) .
  • Synthetic Flexibility : Brominated oxetanes serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification into complex architectures .

Stability Under Physiological Conditions

  • pH Stability : 3-[(2-Bromocyclooctyl)oxy]oxetane is expected to retain integrity at gastric pH (1–3) and physiological pH (7.4), as demonstrated by 3,3-diaryloxetanes, which show <10% decomposition after 4 hours at pH 1 .
  • Thermal Stability : Brominated oxetanes typically decompose above 200°C, making them suitable for standard synthetic workflows .

Biological Activity

3-[(2-Bromocyclooctyl)oxy]oxetane is a compound that belongs to the class of oxetanes, which are characterized by a four-membered cyclic ether structure. Oxetanes have garnered significant attention in medicinal chemistry due to their unique structural properties and diverse biological activities. This article provides a comprehensive overview of the biological activity associated with 3-[(2-Bromocyclooctyl)oxy]oxetane, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The oxetane ring structure imparts specific chemical properties that can influence the biological activity of the compound. The presence of a bromine atom in the cyclooctyl group enhances lipophilicity and may affect the compound's interaction with biological targets. The strain in the oxetane ring also plays a crucial role in its reactivity and stability.

Biological Activities

Research indicates that oxetane-containing compounds exhibit a range of biological activities, including:

  • Antineoplastic Activity : Compounds with oxetane structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, certain oxetanes derived from microbial sources have demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and multiple myeloma .
  • Antiviral Properties : Oxetanes have been reported to possess antiviral activity against arboviruses. The mechanism often involves interference with viral replication processes .
  • Antifungal Effects : Some studies highlight the antifungal properties of oxetanes, indicating their potential as therapeutic agents against fungal infections .
  • Anti-inflammatory Activity : Oxetanes have been linked to anti-inflammatory effects, making them candidates for treating conditions characterized by inflammation .

The biological activity of 3-[(2-Bromocyclooctyl)oxy]oxetane can be attributed to several mechanisms:

  • Enzyme Inhibition : Oxetanes can inhibit specific enzymes involved in tumor progression and inflammation. For example, some oxetane derivatives inhibit fatty acid synthase and other metabolic enzymes with high potency .
  • Interaction with Cellular Targets : The unique structure of oxetanes allows them to interact with various cellular targets, including receptors and proteins involved in signaling pathways related to cancer and inflammation .
  • Induction of Apoptosis : Certain oxetanes have been shown to induce programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

A review of literature provides insights into specific studies involving oxetane compounds:

  • In one study, an oxetane derivative demonstrated an IC50 value of 10 μM against MDA-MB-231 breast cancer cells, indicating potent antitumor activity .
  • Another investigation highlighted the antiviral activity of an oxetane compound against dengue virus, showcasing its potential as a therapeutic agent for viral infections .

Comparative Biological Activity

The following table summarizes the predicted biological activities associated with various oxetane-containing compounds:

Biological ActivityActivity Score
Antineoplastic0.990
Antiviral (arbovirus)0.670
Antifungal0.684
Anti-inflammatory0.752
Apoptosis Agonist0.964

*Activity scores reflect the strength of evidence supporting each activity based on available research data.

Q & A

Q. What synthetic methodologies are effective for introducing bromocycloalkyl substituents to oxetane rings?

The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane can leverage nucleophilic substitution or ring-opening strategies. For example, oxetanes react with brominated electrophiles under mild conditions via SN2 mechanisms, as demonstrated in the preparation of 3-substituted oxetanes using Corey-Fuchs-type reactions . Cycloalkyl bromide precursors (e.g., 2-bromocyclooctane) may undergo coupling with oxetane derivatives in the presence of base catalysts (e.g., KOH or NaH) to install bulky substituents. Reaction optimization should focus on solvent polarity (e.g., THF or DMF) and temperature (40–60°C) to minimize ring strain-induced side reactions .

Q. How can the physicochemical stability of 3-[(2-Bromocyclooctyl)oxy]oxetane be characterized under varying conditions?

Key stability assays include:

  • Thermal Stability : Differential scanning calorimetry (DSC) to assess decomposition thresholds (Tdec).
  • Hydrolytic Stability : Incubation in buffered solutions (pH 1–13) followed by HPLC analysis to track degradation products.
  • Oxidative Stability : Exposure to H2O2 or radical initiators (e.g., AIBN) to evaluate susceptibility to oxidation. Substituted oxetanes typically exhibit enhanced hydrolytic stability compared to larger cyclic ethers due to reduced ring strain .

Q. What spectroscopic techniques are critical for confirming the structure of 3-substituted oxetanes?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Diagnostic signals include oxetane ring protons (δ 4.5–5.0 ppm) and bromocyclooctyl methylene groups (δ 1.2–2.5 ppm).
  • IR Spectroscopy : Stretching vibrations for C-O-C (∼980 cm<sup>−1</sup>) and C-Br (∼560 cm<sup>−1</sup>).
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., C11H19BrO2 requires m/z 286.05). Crystallographic validation (via SC-XRD) is recommended for unambiguous confirmation .

Advanced Research Questions

Q. How does the 3-substituted oxetane motif influence metabolic stability in drug candidates?

Studies on γ-secretase inhibitors show that 3-substituted oxetanes reduce cytochrome P450 3A4-mediated oxidation by lowering lipophilicity (clogP reduction by 0.5–1.0 units) and introducing steric hindrance near metabolically labile sites . For 3-[(2-Bromocyclooctyl)oxy]oxetane, bromine’s electron-withdrawing effects may further stabilize the oxetane ring against enzymatic cleavage. Microsomal stability assays (human liver microsomes, NADPH cofactor) are critical for validation.

Q. What crystallographic features define the conformational flexibility of bromocyclooctyl-substituted oxetanes?

Single-crystal X-ray diffraction of analogous compounds reveals:

Parameter Value Source Compound
Oxetane bond angles84.9–91.5°3-(Nitromethylene)oxetane
Puckering angle6.8–8.8°5-Azido-tetrazole oxetane
C-Br bond length1.93–1.97 ÅBromocyclohexane
The bromocyclooctyl group introduces torsional strain, potentially increasing ring puckering and altering reactivity .

Q. Can 3-[(2-Bromocyclooctyl)oxy]oxetane serve as a precursor for bioorthogonal click chemistry?

The bromine atom enables Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution with arylboronic acids or amines. For example, palladium-catalyzed coupling could replace bromine with azide groups for strain-promoted alkyne-azide cycloadditions (SPAAC). Reaction yields depend on ligand choice (e.g., XPhos) and solvent (toluene/ethanol) .

Q. How do steric effects from the cyclooctyl group impact reaction kinetics in ring-opening polymerizations?

Bulky substituents retard ring-opening rates due to steric hindrance. For example, cationic polymerization of 3-substituted oxetanes with BF3·OEt2 proceeds 3–5× slower than unsubstituted oxetanes. Kinetic studies (monomer consumption via <sup>1</sup>H NMR) show rate constants (kobs) decrease linearly with substituent size .

Methodological Considerations

  • Contradictions in Data : Reported yields for oxetane bromination vary (50–90%) depending on electrophile reactivity and solvent . Optimization via Design of Experiments (DoE) is advised.
  • Safety Protocols : Brominated oxetanes require handling under inert atmospheres (N2) due to potential HBr release. Use sealed eyewear and respiratory protection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.